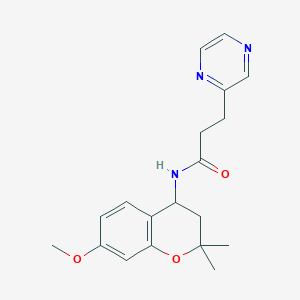
2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile, also known as BPTAA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA belongs to the class of acrylonitrile-based compounds and has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Furthermore, 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and proliferation. 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile inhibits the activity of Akt, a protein kinase that activates mTOR, leading to the inhibition of protein synthesis and cell growth. 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile also inhibits the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation and apoptosis. In addition, 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile induces the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile has been shown to possess a wide range of biochemical and physiological effects. It inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and carbonic anhydrase, which is involved in the regulation of pH and ion transport. 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile also affects the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Physiologically, 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile has been shown to inhibit tumor growth and metastasis in animal models and reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile. However, one limitation of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for the research on 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile. One direction is the development of more efficient synthesis methods and analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile in more detail, including its effects on other signaling pathways and cellular processes. Additionally, the in vivo efficacy and toxicity of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile need to be further investigated to determine its potential as a therapeutic agent. Finally, the combination of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile with other anticancer agents and the investigation of its potential as an adjuvant therapy should be explored.
合成法
2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile can be synthesized by the reaction of 2-aminobenzothiazole and 2-acetylpyridine in the presence of acetonitrile and a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile. The yield of 2-(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)acrylonitrile can be improved by using a solvent such as dimethyl sulfoxide and optimizing the reaction conditions.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-10-11(9-12-5-3-4-8-17-12)15-18-13-6-1-2-7-14(13)19-15/h1-9H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQVPXHUUNRPB-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CC=N3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-2-ylprop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5302573.png)
![4-(2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5302575.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5302578.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)
![4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5302607.png)

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)
![N-[4-(allyloxy)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B5302625.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)